molecular formula C13H20ClNO2 B8269504 (S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride

Cat. No.: B8269504
M. Wt: 257.75 g/mol
InChI Key: YMSLMLIOVGEQIQ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride involves its interaction with amino acid transporters and enzymes. It acts as a substrate for these transporters, facilitating the uptake and metabolism of amino acids. The molecular targets include amino acid transceptors and related pathways .

Comparison with Similar Compounds

(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

(2S)-2-amino-3-(3-tert-butylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-5-9(7-10)8-11(14)12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSLMLIOVGEQIQ-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=CC(=C1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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